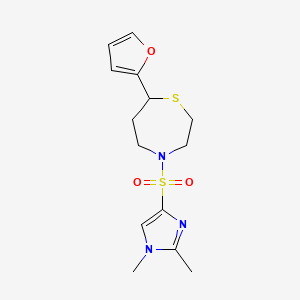

![molecular formula C22H18ClNOS B2565415 1-氯-N-(4-异丙基苯基)萘并[2,1-b]噻吩-2-甲酰胺 CAS No. 866040-28-0](/img/structure/B2565415.png)

1-氯-N-(4-异丙基苯基)萘并[2,1-b]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

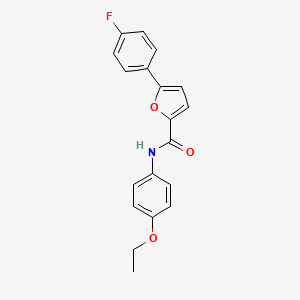

1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of naphthothiophene derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a thiophene ring fused with a naphthalene moiety, along with a carboxamide functional group, makes this compound particularly interesting for research and industrial applications.

科学研究应用

有机半导体

噻吩衍生物如1-氯-N-(4-异丙基苯基)萘并[2,1-b]噻吩-2-甲酰胺在有机半导体的发展中至关重要。这些化合物以其优异的电荷载流子迁移率而闻名,这对高性能有机场效应晶体管 (OFET) 至关重要。 将噻吩单元纳入分子结构中可以微调电子性质,使这些材料高度适用于各种半导体应用 .

OLED 材料

噻吩部分在有机发光二极管 (OLED) 的制造中也很重要。噻吩基化合物表现出强烈的光致发光,这是 OLED 材料的理想特性。它们可以作为 OLED 中的发射层,有效地将电能转换为光能。 噻吩衍生物的结构修饰可以导致不同的发射颜色,这有利于创建多色显示器 .

缓蚀剂

在工业化学中,噻吩衍生物用作缓蚀剂。它们在金属表面形成保护层,防止或减缓腐蚀过程。 这种应用在金属暴露于腐蚀性物质或条件的环境中尤为重要 .

药理学性质

噻吩衍生物表现出一系列广泛的药理学性质。它们已被研究用于其潜在的抗癌、抗炎、抗菌、降压和抗动脉粥样硬化作用。 噻吩化合物的结构多样性允许开发具有靶向生物活性的新药 .

麻醉剂

特定的噻吩衍生物,如阿替卡因,用作麻醉剂。阿替卡因是一种电压门控钠通道阻滞剂,在欧洲用作牙科麻醉剂。 其结构中的噻吩环有助于其作为麻醉剂的功效 .

合成化学

噻吩衍生物通过各种反应合成,包括 Gewald、Paal–Knorr、Fiesselmann 和 Hinsberg 合成。 这些方法在合成化学中对于生产氨基噻吩衍生物和其他具有多种应用的噻吩基化合物具有重要意义 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Naphthothiophene Core: The naphthothiophene core can be synthesized through a cyclization reaction involving a naphthalene derivative and a thiophene precursor. This step often requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.

Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated naphthothiophene with 4-isopropylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex molecules.

属性

IUPAC Name |

1-chloro-N-(4-propan-2-ylphenyl)benzo[e][1]benzothiole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNOS/c1-13(2)14-7-10-16(11-8-14)24-22(25)21-20(23)19-17-6-4-3-5-15(17)9-12-18(19)26-21/h3-13H,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOOYCXJKWLLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC4=CC=CC=C43)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

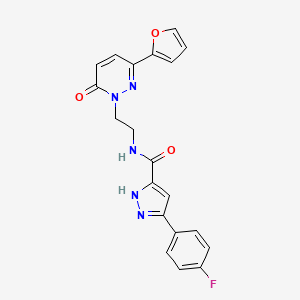

![N-benzyl-7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2565332.png)

![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6S,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2565334.png)

![2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2565335.png)

![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2565338.png)

![1-[(Tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2565344.png)

![4-{3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}benzonitrile](/img/structure/B2565345.png)

![2-(Benzylsulfanyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2565348.png)